

An In-depth Technical Guide to the Crystal Structure of Barium Aluminide (BaAl_4)

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Compound of Interest

Compound Name: *Barium aluminide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **barium aluminide** (BaAl_4), a prototype for a large family of intermetallic compounds. This document details its crystallographic parameters, atomic arrangement, and the experimental methods used for its characterization, presenting the information in a clear and accessible format for research and development professionals.

Introduction

Barium aluminide (BaAl_4) is an intermetallic compound that crystallizes in a body-centered tetragonal structure. This structure type is highly significant as it is the parent structure for numerous ternary and quaternary compounds, including the ThCr_2Si_2 type, which is known to host a variety of interesting physical phenomena such as high-temperature superconductivity and complex magnetism[1][2][3]. Recent studies have also identified BaAl_4 as a topological semimetal, possessing a three-dimensional Dirac spectrum, which makes its structural and electronic properties a subject of ongoing research interest[1][2][3].

Crystal Structure and Space Group

BaAl_4 adopts the tetragonal BaAl_4 structure type.[4] The crystallographic details are summarized below.

- Crystal System: Tetragonal[5]

- Space Group: $I4/mmm$ [\[4\]](#)[\[5\]](#)[\[6\]](#)
- Space Group Number: 139[\[3\]](#)[\[5\]](#)
- Point Group: $4/mmm$ [\[5\]](#)

The structure is characterized by a body-centered arrangement of atoms. The barium atoms occupy high-symmetry positions, while the aluminum atoms are located at two distinct crystallographic sites. This arrangement leads to a three-dimensional network.[\[6\]](#)

Crystallographic Data

The quantitative crystallographic data for $BaAl_4$, as determined by experimental studies, are presented in the following tables for clarity and ease of comparison.

Table 1: Lattice Parameters for $BaAl_4$

Parameter	Value (Å)	Crystal System
a	4.56	Tetragonal
b	4.56	Tetragonal
c	11.36	Tetragonal
α	90°	
β	90°	
γ	90°	
Unit Cell Volume	236.45 Å ³	

Data sourced from the Materials Project.[\[5\]](#)

Table 2: Atomic Positions and Wyckoff Sites

Atom	Wyckoff Symbol	x	y	z
Ba	2a	0	0	0
Al(1)	4d	0.5	0	0.25
Al(2)	4e	0	0	0.38006

Data sourced from the Materials Project.[\[5\]](#)

Table 3: Interatomic Bond Lengths

Bond	Bond Length (Å)	Coordination Number
Ba-Al	3.50 (x8), 3.64 (x8)	16
Al(1)-Ba	3.50 (x4)	8
Al(1)-Al(1)	2.72 (x4)	
Al(2)-Ba	3.64 (x4)	9
Al(2)-Al(1)	2.72 (x1)	
Al(2)-Al(2)	-	

Data describes the local coordination environment of each atom.[\[5\]](#)

Experimental Protocols

The determination of the crystal structure of BaAl₄ is primarily achieved through single-crystal and powder X-ray diffraction techniques.

4.1. Single Crystal Growth

High-quality single crystals of BaAl₄ can be synthesized using a self-flux method.[\[3\]](#) A typical procedure involves:

- Combining high-purity barium and aluminum chunks in an alumina crucible.

- Sealing the crucible in a quartz tube under vacuum to prevent oxidation.
- Heating the assembly to a high temperature (e.g., 1150 °C) to ensure complete melting and homogenization.
- Slowly cooling the melt over an extended period to allow for the formation of large single crystals.
- Isolating the crystals from the flux, often by centrifuging at high temperature.

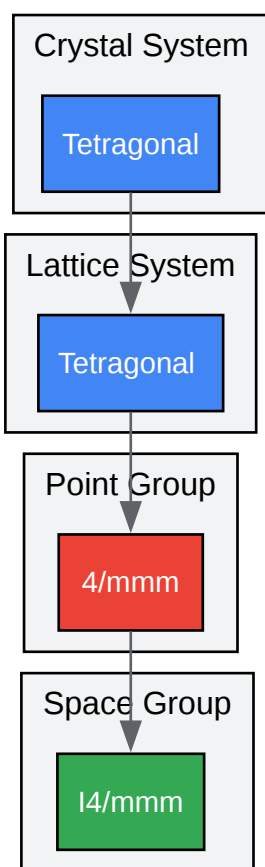
4.2. Single-Crystal X-ray Diffraction

This is the definitive method for determining the crystal structure, including lattice parameters and atomic positions.

- **Crystal Selection:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation). The crystal is rotated, and diffraction data are collected over a wide range of angles.
- **Structure Solution and Refinement:** The collected diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson synthesis and then refined using least-squares methods. Rietveld refinement is a common technique for powder X-ray diffraction data.^[3]

Logical Relationships in Crystallographic Classification

The classification of the BaAl₄ crystal structure follows a hierarchical relationship, which can be visualized to understand its symmetry properties.



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Address: 3281 E Guasti Rd

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Email: info@benchchem.com